molecular formula C25H36N4O6 B12582126 L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline CAS No. 197018-51-2

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline

Cat. No.: B12582126
CAS No.: 197018-51-2
M. Wt: 488.6 g/mol
InChI Key: OWOSEEWFHULCGC-JMMIECQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline is a tetrapeptide composed of the amino acids tyrosine, isoleucine, proline, and proline. This compound is known for its significant biological activities, particularly its role as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are commonly used in the treatment of hypertension and other cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which is then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

    Substitution: The peptide can undergo substitution reactions, particularly at the tyrosine residue, where the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Various electrophiles can be used for substitution reactions at the tyrosine residue.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine.

Scientific Research Applications

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies.

    Biology: Studied for its role in inhibiting ACE and its potential effects on blood pressure regulation.

    Medicine: Investigated for its therapeutic potential in treating hypertension and other cardiovascular diseases.

    Industry: Used in the development of functional foods and nutraceuticals aimed at managing blood pressure.

Mechanism of Action

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline exerts its effects primarily through the inhibition of angiotensin-converting enzyme (ACE). By inhibiting ACE, the peptide prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets involved include the active site of ACE, where the peptide binds and inhibits its activity.

Comparison with Similar Compounds

L-Tyrosyl-L-isoleucyl-L-prolyl-L-proline is similar to other ACE-inhibitory peptides such as L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP). its unique sequence and structure may confer different binding affinities and inhibitory potencies. Compared to VPP and IPP, this compound may offer distinct advantages in terms of stability and efficacy.

List of Similar Compounds

  • L-valyl-L-prolyl-L-proline (VPP)
  • L-isoleucyl-L-prolyl-L-proline (IPP)
  • D-Isoleucyl-L-prolyl-L-tyrosyl-D-isoleucine

Properties

CAS No.

197018-51-2

Molecular Formula

C25H36N4O6

Molecular Weight

488.6 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H36N4O6/c1-3-15(2)21(27-22(31)18(26)14-16-8-10-17(30)11-9-16)24(33)28-12-4-6-19(28)23(32)29-13-5-7-20(29)25(34)35/h8-11,15,18-21,30H,3-7,12-14,26H2,1-2H3,(H,27,31)(H,34,35)/t15-,18-,19-,20-,21-/m0/s1

InChI Key

OWOSEEWFHULCGC-JMMIECQRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.